molecular formula C9H12N2O B12578676 (1R,2R)-1,6-diamino-2,3-dihydro-1H-inden-2-ol CAS No. 193807-25-9

(1R,2R)-1,6-diamino-2,3-dihydro-1H-inden-2-ol

Cat. No.: B12578676
CAS No.: 193807-25-9
M. Wt: 164.20 g/mol
InChI Key: JFSNAFKYMMVZGH-RKDXNWHRSA-N
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Description

(1R,2R)-1,6-diamino-2,3-dihydro-1H-inden-2-ol is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes two amino groups and a hydroxyl group attached to an indane backbone. The stereochemistry of the compound, indicated by the (1R,2R) configuration, plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,6-diamino-2,3-dihydro-1H-inden-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available indanone.

    Reduction: The carbonyl group of indanone is reduced to form the corresponding alcohol.

    Amination: The hydroxyl group is then converted to an amino group through a series of reactions involving protective groups and subsequent deprotection.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R,2R) enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,6-diamino-2,3-dihydro-1H-inden-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield indanone derivatives, while substitution reactions can produce various substituted indane compounds.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-1,6-diamino-2,3-dihydro-1H-inden-2-ol is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound is studied for its potential as a chiral ligand in enzyme-catalyzed reactions. It can also be used to investigate the stereochemical effects on biological activity.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of chiral intermediates for pharmaceuticals and agrochemicals. Its role as a chiral auxiliary in various chemical processes is also significant.

Mechanism of Action

The mechanism of action of (1R,2R)-1,6-diamino-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1,2-diaminocyclohexane: A chiral diamine used in asymmetric synthesis.

    (1R,2R)-1,2-diphenylethylenediamine: Another chiral diamine with applications in catalysis.

Uniqueness

(1R,2R)-1,6-diamino-2,3-dihydro-1H-inden-2-ol is unique due to its indane backbone, which imparts distinct chemical properties compared to other chiral diamines. Its specific stereochemistry also contributes to its unique reactivity and applications in various fields.

Properties

CAS No.

193807-25-9

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

(1R,2R)-1,6-diamino-2,3-dihydro-1H-inden-2-ol

InChI

InChI=1S/C9H12N2O/c10-6-2-1-5-3-8(12)9(11)7(5)4-6/h1-2,4,8-9,12H,3,10-11H2/t8-,9-/m1/s1

InChI Key

JFSNAFKYMMVZGH-RKDXNWHRSA-N

Isomeric SMILES

C1[C@H]([C@@H](C2=C1C=CC(=C2)N)N)O

Canonical SMILES

C1C(C(C2=C1C=CC(=C2)N)N)O

Origin of Product

United States

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